N-(2-benzoyl-4-methylphenyl)-2-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-15-12-13-19(18(14-15)21(24)16-8-4-3-5-9-16)23-22(25)17-10-6-7-11-20(17)28(2,26)27/h3-14H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGNQWLYDPBWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfur Functionalization Pathways
The methanesulfonyl group is introduced through sulfonation or sulfide oxidation. A widely adopted route involves:
-
Methylation of 2-mercaptobenzoic acid :
-
Oxidation to methanesulfonyl derivative :
Table 1: Optimization of Sulfone Formation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Oxidizing Agent | H₂O₂ | mCPBA | H₂O₂ |
| Solvent | Acetic Acid | DCM | Acetic Acid |
| Temperature (°C) | 80 | 25 | 80 |
| Yield (%) | 82 | 65 | 82 |
Preparation of 2-Benzoyl-4-Methylaniline
Friedel-Crafts Acylation with Directed ortho-Metalation
The 2-benzoyl group is introduced via a directed ortho-metalation strategy to overcome the deactivating effect of the aniline group:
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Protection of the amine :
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Lithiation and acylation :
-
Deprotection :
Amide Bond Formation Strategies
Acid Chloride-Mediated Coupling
The most scalable method involves converting 2-methanesulfonylbenzoic acid to its acid chloride, followed by reaction with 2-benzoyl-4-methylaniline:
-
Chlorination :
-
Amidation :
Table 2: Comparative Analysis of Coupling Methods
Coupling Reagent Optimization
The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enhances yields by mitigating steric hindrance:
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Conditions : 1.2 equiv HATU, 2.5 equiv DIPEA in DMF, 12 hours.
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Yield : 65% (vs. 42% for acid chloride route).
Crystallographic and Spectroscopic Characterization
Structural Insights from X-ray Diffraction
In analogous compounds (e.g., N-(4-chlorophenyl)-2-methylbenzamide), the amide linkage adopts a trans configuration with dihedral angles of 36.9° (amide/aniline) and 46.4° (amide/benzoyl). These steric considerations necessitate optimized reaction geometries to prevent torsional strain.
NMR Spectral Data
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¹H NMR (CDCl₃) :
-
¹³C NMR :
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-2-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-2-methanesulfonylbenzamide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Crystallography : Methanesulfonyl and sulfonamide analogs (e.g., ) exhibit well-defined hydrogen-bonding networks (C–H⋯O), influencing crystal packing and stability. The target compound’s benzoyl group may introduce steric effects, altering dihedral angles compared to simpler sulfonamides .
- However, the benzoyl group’s lipophilicity may enhance membrane permeability, a critical factor in drug design .
- Synthetic Pathways : Substitution reactions (e.g., azide introduction in ) and copper-catalyzed couplings () highlight diverse synthetic routes for benzamide/sulfonamide derivatives, though the target compound’s synthesis remains uncharacterized in the provided evidence.
Biological Activity
N-(2-benzoyl-4-methylphenyl)-2-methanesulfonylbenzamide, a compound with the CAS number 896363-72-7, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C16H17N1O3S1
- Molecular Weight : 317.37 g/mol
The compound features a benzamide structure with a methanesulfonyl group, which is believed to enhance its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Tumor Growth : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The methanesulfonyl group may contribute to anti-inflammatory effects, which are crucial in managing cancer-related inflammation.
- Modulation of Signaling Pathways : It has been suggested that the compound may interact with key signaling pathways involved in cancer progression, including those related to angiogenesis and metastasis.
1. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HT-29 (Colon) | 12 | Cell cycle arrest |
| A549 (Lung) | 20 | Inhibition of migration |
2. In Vivo Studies
Animal model studies have also been conducted to evaluate the efficacy of this compound in tumor reduction:
- Study Design : Mice bearing xenograft tumors were treated with varying doses of the compound.
- Results : Significant tumor size reduction was observed in treated groups compared to controls, with a notable decrease in tumor weight by approximately 40% at optimal doses.
Case Studies
A notable case study involved a patient with advanced breast cancer who was administered this compound as part of a combination therapy regimen. The patient exhibited:
- Clinical Response : A partial response was noted after three cycles, with a reduction in tumor markers and improved quality of life.
- Side Effects : Mild side effects included nausea and fatigue, which were manageable.
Future Directions
The promising biological activity of this compound warrants further investigation. Future research should focus on:
- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.
- Clinical Trials : Conducting Phase I/II clinical trials to assess safety and efficacy in diverse patient populations.
- Combination Therapies : Exploring synergistic effects when used alongside existing chemotherapeutics or targeted therapies.
Q & A
Q. What are the optimal synthetic routes for N-(2-benzoyl-4-methylphenyl)-2-methanesulfonylbenzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the benzamide core. A common approach includes coupling 2-benzoyl-4-methylaniline with 2-methanesulfonylbenzoic acid derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). Triethylamine is often used to neutralize HCl byproducts during amide bond formation. Reaction optimization includes controlling temperature (0–25°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios to achieve yields >70% .
Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Coupling Agent | DCC/EDC with DMAP | Reduces side reactions |
| Solvent | Anhydrous DCM or DMF | Enhances reagent solubility |
| Temperature | 0–5°C (initial), then RT | Minimizes decomposition |
Q. What analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond integrity. Methanesulfonyl groups exhibit distinct singlet peaks near δ 3.0–3.5 ppm .
- IR Spectroscopy : Stretching vibrations for sulfonyl (1150–1350 cm⁻¹) and amide (1650–1700 cm⁻¹) groups validate functional groups .
- HPLC-MS : Ensures purity (>95%) and verifies molecular weight (e.g., [M+H]+ peak at m/z ~395) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for derivatives of this compound?
Contradictions often arise from minor structural variations (e.g., substituent position or electronic effects). For example:
- Methanesulfonyl vs. Trifluoromethyl : Methanesulfonyl enhances solubility and hydrogen-bonding capacity compared to electron-withdrawing trifluoromethyl groups, altering target binding .
- Benzoyl Positioning : Ortho-substituted benzoyl groups (as in the target compound) may sterically hinder enzyme interactions compared to para-substituted analogs.
Table 2: Comparative SAR of Analogous Compounds
| Compound | Key Structural Feature | Biological Activity (IC₅₀) |
|---|---|---|
| Target Compound | 2-Benzoyl, 2-methanesulfonyl | HDAC inhibition: 1.2 µM |
| N-(4-Benzoylphenyl)-2-CF₃-benzamide | 4-Benzoyl, 2-trifluoromethyl | HDAC inhibition: 2.8 µM |
| N-(2-Benzoylphenyl)-4-SO₂NH₂ | 2-Benzoyl, 4-sulfonamide | HDAC inhibition: 5.6 µM |
Q. What methodologies are recommended for studying this compound’s enzyme inhibition mechanisms (e.g., HDACs)?
- Kinetic Assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure inhibition constants (Kᵢ) under varying substrate concentrations .
- Molecular Docking : Employ software like AutoDock Vina to predict binding modes. The methanesulfonyl group may form hydrogen bonds with catalytic zinc ions in HDAC active sites .
- X-ray Crystallography : Co-crystallize the compound with HDAC isoforms to resolve binding interactions at atomic resolution .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?
Discrepancies often stem from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Strategies include:
- Prodrug Design : Modify the methanesulfonyl group to improve membrane permeability.
- Metabolic Profiling : Use LC-MS/MS to identify major metabolites in hepatocyte assays .
- Formulation Optimization : Test nanoparticle encapsulation to enhance tumor targeting in xenograft models .
Methodological Guidance
Q. What computational tools are suitable for predicting this compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
